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Compound of Interest

Compound Name: 1-(2-Chlorophenyl)piperazine

Cat. No.: B141456

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 1-(2-Chlorophenyl)piperazine (0CPP), a
substituted phenylpiperazine derivative of significant interest in medicinal chemistry and drug
development. This document consolidates essential information on its chemical properties,
synthesis, and pharmacology, with a focus on its role as a versatile intermediate in the creation
of novel therapeutics. While specific pharmacological data for the ortho-substituted isomer is
limited, this guide draws upon data from closely related analogs to provide insights into its
potential biological activity.

Chemical and Physical Properties

1-(2-Chlorophenyl)piperazine is a synthetic organic compound that is most commonly
available as a hydrochloride salt to improve its stability and solubility. The key physicochemical
properties of both the free base and the hydrochloride salt are summarized below.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b141456?utm_src=pdf-interest
https://www.benchchem.com/product/b141456?utm_src=pdf-body
https://www.benchchem.com/product/b141456?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

1-(2- 1-(2-
Property Chlorophenyl)piperazine Chlorophenyl)piperazine
(Free Base) Hydrochloride
oCPP, N-(2-
Synonyms ) ) oCPP HCI
chlorophenyl)piperazine
CAS Number 39512-50-0 41202-32-8
Molecular Formula C10H13CIN2 C10H13CIN2 - HCI
Molecular Weight 196.68 g/mol 233.14 g/mol
Colorless to light yellow clear _ ,
Appearance o White to off-white powder
liquid
Melting Point Not available 160-163 °C (decomposes)
Boiling Point 102-104 °C at 0.2 mmHg Not applicable
- Soluble in chloroform and More readily soluble in
Solubility

methanol

aqueous solutions

Synthesis and Manufacturing

The synthesis of 1-(2-Chlorophenyl)piperazine and its hydrochloride salt is typically achieved

through a multi-step process. While various proprietary methods exist, a common synthetic

route involves the condensation of 2-chloroaniline with a piperazine precursor, followed by

purification and, if desired, salt formation.

General Synthesis Workflow

A prevalent method for synthesizing arylpiperazines involves the reaction of an appropriately

substituted aniline with bis(2-chloroethyl)amine hydrochloride. This reaction is typically carried

out at an elevated temperature in a suitable solvent. The resulting crude product can then be

purified and, if the hydrochloride salt is desired, treated with hydrochloric acid.
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Starting Materials

Bis(2-chloroethyl)amine

2-Chloroaniline hydrochloride

Reaction Step

Condensation Reaction
(e.g., in xylene, reflux)

Work-up and Purification

Extraction and Washing

l

Purification
(e.q., distillation or chromatography)

Final Products

1-(2-Chlorophenyl)piperazine
(Free Base)

HCI treatment

1-(2-Chlorophenyl)piperazine HCI

Click to download full resolution via product page

Caption: General synthesis workflow for 1-(2-Chlorophenyl)piperazine and its hydrochloride
salt.
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Experimental Protocol: Deprotection to form 1-(2-
Chlorophenyl)piperazine Hydrochloride

The final step in some synthetic routes involves the removal of a protecting group, such as a
tert-butoxycarbonyl (Boc) group, to yield the hydrochloride salt. The following is a
representative experimental protocol for this deprotection step.[1]

Materials:

tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate

4 N HCl in 1,4-dioxane

1,4-dioxane

Diethyl ether

Procedure:

A solution of tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate (1.0 equivalent) is
prepared in 1,4-dioxane.

e The solution is cooled to 0 °C in an ice bath.

e Asolution of 4 N HCl in 1,4-dioxane (approximately 4.2 equivalents) is added slowly and
dropwise to the stirred reaction mixture.

e The reaction mixture is allowed to gradually warm to room temperature and is stirred for 4
hours.

» Reaction completion is monitored by Thin Layer Chromatography (TLC).

» Once the starting material is fully consumed, the volatile solvent is removed under reduced
pressure to yield the crude product.

e The crude product is washed with diethyl ether and dried under high vacuum to afford 1-(2-
chlorophenyl)piperazine hydrochloride as a white solid.
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Pharmacology and Biological Activity

1-(2-Chlorophenyl)piperazine is a crucial building block for a variety of pharmacologically
active compounds, particularly those targeting the central nervous system (CNS) and the
cardiovascular system. It is a known reactant in the preparation of molecules with 5-
hydroxytryptamine (serotonin) receptor antagonist activity.

While specific receptor binding data for 1-(2-chlorophenyl)piperazine is not extensively
available in the public domain, the pharmacological profile of its isomers and structurally related
compounds provides strong indications of its likely biological targets.

Interaction with Serotonin and Dopamine Receptors

Phenylpiperazine derivatives are well-established ligands for serotonin and dopamine
receptors. The meta-substituted isomer, 1-(3-chlorophenyl)piperazine (mCPP), is a known
serotonin receptor agonist. It is important to note that the position of the substituent on the
phenyl ring can significantly influence the binding affinity and functional activity at different
receptor subtypes.

A closely related compound, 1-(2,3-dichlorophenyl)piperazine, is a known precursor and
metabolite of the atypical antipsychotic drug aripiprazole and has been shown to act as a
partial agonist at dopamine D2 and D3 receptors. This suggests that 1-(2-
chlorophenyl)piperazine may also interact with these dopamine receptor subtypes.
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Caption: Postulated interaction of 1-(2-Chlorophenyl)piperazine with serotonin and dopamine
systems.

Applications in Drug Discovery and Development

The primary application of 1-(2-Chlorophenyl)piperazine is as a versatile chemical
intermediate in the synthesis of more complex pharmaceutical agents. Its piperazine core and
reactive phenyl group allow for a wide range of chemical modifications, making it a valuable
scaffold for building libraries of compounds for high-throughput screening.

Key therapeutic areas where derivatives of 1-(2-Chlorophenyl)piperazine are explored
include:

o Central Nervous System Disorders: As a precursor to compounds targeting serotonin and
dopamine receptors, it is integral to the development of potential treatments for depression,
anxiety, schizophrenia, and other psychiatric conditions.

o Cardiovascular Diseases: The phenylpiperazine moiety is present in some cardiovascular
drugs, and derivatives of 1-(2-Chlorophenyl)piperazine are investigated for their potential
to modulate cardiovascular function.
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Conclusion

1-(2-Chlorophenyl)piperazine is a fundamentally important chemical intermediate with
significant potential in the field of drug discovery and development. Its well-defined chemical
properties and established synthetic routes make it a reliable building block for medicinal
chemists. While further research is needed to fully elucidate the specific pharmacological
profile of this ortho-substituted isomer, the known activities of its analogs strongly suggest its
utility in developing novel therapeutics for CNS and cardiovascular disorders. This guide
provides a solid foundation of technical information for researchers and scientists working with
this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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